molecular formula C10H11BrN2O B2903844 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one CAS No. 2169204-94-6

5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one

Cat. No.: B2903844
CAS No.: 2169204-94-6
M. Wt: 255.115
InChI Key: AMAOLWSCSCLRIT-UHFFFAOYSA-N
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Description

5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one is a heterocyclic compound that features a quinazolinone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of a bromine atom and dimethyl groups on the tetrahydroquinazolinone ring enhances its reactivity and potential for forming derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromoanthranilic acid with acetone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired tetrahydroquinazolinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, or amines. Conditions typically involve the use of a polar aprotic solvent like dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolinone derivatives, while oxidation and reduction reactions can lead to the formation of quinazolinone oxides or reduced quinazolinones, respectively.

Scientific Research Applications

5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds

    Material Science: The compound and its derivatives can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors. The bromine atom and dimethyl groups can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved can vary and are typically elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-1,2,3,4-tetrahydroquinazolin-2-one: Lacks the bromine atom, which may result in different reactivity and biological activity.

    5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.

    5-Bromo-1,2,3,4-tetrahydroquinazolin-2-one: Lacks the dimethyl groups, which can influence its steric and electronic properties.

Uniqueness

5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one is unique due to the combination of the bromine atom and dimethyl groups on the tetrahydroquinazolinone ring. This combination enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various fields of research.

Properties

IUPAC Name

5-bromo-4,4-dimethyl-1,3-dihydroquinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-10(2)8-6(11)4-3-5-7(8)12-9(14)13-10/h3-5H,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMAOLWSCSCLRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC=C2Br)NC(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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